Home > Products > Screening Compounds P119775 > N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide -

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide

Catalog Number: EVT-4384549
CAS Number:
Molecular Formula: C20H26N6O
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Aminoantipyrine Compound Description: 4-Aminoantipyrine, also known as 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, serves as a common precursor for various derivatives, including Schiff bases, exhibiting a range of biological activities such as analgesic, antibacterial, and anti-inflammatory properties. [, , ] Relevance: 4-Aminoantipyrine shares the core pyrazolone structure with N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. The presence of the 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one moiety in both compounds establishes a clear structural link. [, , ]

2. (Z)-methyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoateCompound Description: This compound represents a Schiff base derivative of 4-aminoantipyrine. It is formed through the reaction of 4-aminoantipyrine with methyl 3-oxobutanoate. This derivative exhibits intramolecular hydrogen bonding, forming a six-membered ring structure. []Relevance: Similar to N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this compound is a derivative of 4-aminoantipyrine, highlighting the versatility of the pyrazolone scaffold for generating diverse structures. []

3. (Z)-ethyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoateCompound Description: Another Schiff base derivative of 4-aminoantipyrine, formed by reacting it with ethyl 3-oxobutanoate. Like its methyl ester counterpart, it also features an intramolecular hydrogen-bonded six-membered ring. [] Relevance: This compound further emphasizes the prevalence of utilizing the 4-amino group in 4-aminoantipyrine for derivatization. It shares the same core pyrazolone structure and similar derivatization strategy with N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. []

4. Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohex-1-enecarboxylateCompound Description: This derivative arises from the reaction of 4-aminoantipyrine with ethyl 2-oxocyclohexanecarboxylate. The resulting structure retains the characteristic six-membered intramolecular hydrogen-bonded ring observed in other Schiff base derivatives of 4-aminoantipyrine. []Relevance: The use of a cyclic system for derivatization in this compound illustrates the possibility of introducing conformational constraints and exploring different spatial arrangements around the pyrazolone core. This strategy could also be relevant for designing analogs of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. []

5. (Z)-ethyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-phenylacrylate Compound Description: This compound is a Schiff base derivative of 4-aminoantipyrine and ethyl benzoylacetate. It retains the six-membered intramolecular hydrogen-bonded ring, a common feature in several 4-aminoantipyrine derivatives. [] Relevance: The incorporation of a phenyl group at the 3-position of the acrylate moiety in this compound provides insights into the steric and electronic effects of substituents on the pyrazolone core. This information can inform the design and modification of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. []

6. 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamideCompound Description: This derivative is formed from the reaction of 4-aminoantipyrine with 2-cyanoacetyl chloride. Unlike the previous examples, it does not form an intramolecular hydrogen-bonded ring but instead participates in intermolecular hydrogen bonding. []Relevance: This compound highlights the importance of the substituent on the nitrogen atom in determining the hydrogen bonding pattern and overall conformation of the molecule. It suggests that modifying the corresponding portion of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide could lead to significant structural and potentially biological changes. []

7. (E)-methyl 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}benzoateCompound Description: This Schiff base derivative, formed from 4-aminoantipyrine and methyl 4-formylbenzoate, features an imine linkage instead of the enamine found in other derivatives. It exhibits an intramolecular C-H…O hydrogen bond. []Relevance: This compound underscores the possibility of forming various types of Schiff bases using 4-aminoantipyrine, expanding the structural diversity accessible through this approach. It also shows that the choice of aldehyde significantly influences the final product structure and potential bioactivity. []

9. 1,5-dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-oneCompound Description: This Schiff base, a derivative of 4-aminoantipyrine, is prepared by condensation with an appropriate aldehyde. It is known for its biological applications and is used as a ligand in metal complexes. [, ] Relevance: This compound, like N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, belongs to the Schiff base class of compounds derived from 4-aminoantipyrine. They both highlight the significance of this scaffold in medicinal chemistry and coordination chemistry. [, ]

10. 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-CarbonitrileCompound Description: This compound is a complex N-heterocyclic ligand containing a diazenyl group linked to the pyrazolone core. It demonstrates antimicrobial, antimycobacterial, and cytotoxic activities. []Relevance: While structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this compound showcases the possibility of incorporating the pyrazolone unit into more complex heterocyclic systems for potentially enhancing biological activities. []

11. 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor derived from celecoxib. It exhibits anticancer activity by preventing the binding of Y-box binding protein-1 (YB-1) to the epidermal growth factor receptor (EGFR) promoter. [, , ] Relevance: Although structurally different from the target compound, OSU-03012 highlights the significant potential of pyrazole-containing compounds in medicinal chemistry, particularly in developing kinase inhibitors for cancer treatment. [, , ]

12. 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamideCompound Description: This 4-aminoantipyrine derivative possesses a 4-chlorophenyl group linked to the acetamide moiety. It displays different molecular conformations due to the rotation of the amide group relative to the pyrazolone and chlorophenyl rings. []Relevance: This compound emphasizes the conformational flexibility of the acetamide linker present in N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. It suggests that the target compound might also exhibit conformational variations influenced by the substituents and their interactions with the surrounding environment. []

13. 2-(2-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Compound Description: An isomer of the previous compound, differing in the position of the chlorine atom on the phenyl ring. This positional change leads to distinct crystal packing arrangements despite having a similar core structure. []Relevance: Comparing this compound to its isomer highlights the influence of subtle structural changes on the solid-state properties of molecules. This knowledge is relevant for understanding the physicochemical properties and potential formulation challenges of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. []

14. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)acetamideCompound Description: This 4-aminoantipyrine derivative has a methoxy substituent at the meta position of the phenyl ring. Like the previous two compounds, it showcases conformational flexibility around the acetamide linker. [] Relevance: The presence of the methoxy group in this compound introduces a hydrogen bond acceptor, which could potentially influence the intermolecular interactions and packing arrangements. Understanding these effects can be valuable for exploring the structure-activity relationships of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. []

15. (3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoateCompound Description: This quaternary ammonium betaine exhibits exceptional potency and selectivity for the αvβ6 integrin receptor. Its synthesis involves a remarkably stereoselective methylation step. []Relevance: Although structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this compound highlights the importance of chirality and stereochemistry in drug design and development, emphasizing the need to consider these factors for optimizing biological activity. []

16. Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine Compound Description: This compound serves as a ligand in various metal complexes, influencing their geometry and nuclearity. It reacts with metal salts in the presence of sodium azide to form mono- and dinuclear complexes. []Relevance: Although this compound does not share a direct structural resemblance to N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, it exemplifies the use of pyrazole derivatives in coordination chemistry and highlights the ability of these compounds to coordinate with metal centers. []

17. 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioateCompound Description: This 4-aminoantipyrine derivative contains a pyrrolidine-1-carbodithioate moiety. It forms dimers through N—H⋯O and C—H⋯O hydrogen bonds, and these dimers further connect via intermolecular C—H⋯O interactions. []Relevance: This compound showcases the potential for introducing a carbodithioate group into the structure of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. The presence of sulfur atoms in the carbodithioate group could modify the electronic properties and potentially influence the biological activity of the resulting analog. []

18. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanoneCompound Description: This compound is synthesized by reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone. It represents a simple pyrazole derivative with potential applications in organic synthesis. []Relevance: While structurally less complex than the target compound, it highlights the presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety, which is also found within the structure of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide. []

19. Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride Compound Description: This organotellurium compound is a precursor to various organotellurium halides. It reacts with halogens to yield dibromo and diiodo derivatives, which have been characterized by X-ray crystallography and exhibit trigonal bipyramidal geometry around the tellurium atom. []Relevance: While structurally dissimilar to N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this compound exemplifies the diverse applications of pyrazole-containing compounds, extending their utility beyond medicinal chemistry and into the realm of organometallic chemistry. []

20. [Cu(L1-5)Cl]X (where L1-5 are tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligands and X = ClO4 and/or PF6)Compound Description: These copper(II) complexes, containing tripodal ligands with pyrazole moieties, exhibit potent anticancer activity against various human cancer cell lines, exceeding the potency of cisplatin in some cases. []Relevance: Despite the structural differences, the potent anticancer activity of these copper(II) complexes highlights the potential of metal complexes with pyrazole-containing ligands as therapeutic agents, suggesting an avenue for further research related to the target compound and its potential metal-binding properties. []

21. (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate (Telotristat)Compound Description: Telotristat is a drug used to treat carcinoid syndrome diarrhea. It functions as an inhibitor of tryptophan hydroxylase, an enzyme involved in serotonin synthesis. [, ]Relevance: While structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, telotristat exemplifies the therapeutic potential of compounds containing a pyrazole moiety, particularly in the context of enzyme inhibition and disease treatment. [, ]

22. 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl) acetic acidCompound Description: This compound serves as a key intermediate in synthesizing a series of novel 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl) acetic acid derivatives containing a 1,3,4-thiadiazole ring. These derivatives show promising herbicidal activity against various weed species. [] Relevance: Although structurally different from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this compound and its derivatives demonstrate the versatility of pyrazole-containing molecules for developing agrochemicals. []

23. E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP)Compound Description: 4ATP is a Schiff base synthesized from 5-bromothiophene-2-carboxaldehyde and 4-aminoantipyrine. It exhibits cytotoxic activity against cancer cell lines, with higher efficacy against the A549 cell line than Vero cells. []Relevance: Structurally similar to other Schiff base derivatives of 4-aminoantipyrine, 4ATP's cytotoxic activity suggests that exploring modifications to the substituents on the pyrazolone ring in N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide could lead to compounds with potential anticancer properties. []

24. catena-poly[chlorido-{μ2-2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoato-κ4N,N,O:O′}copper(II)]Compound Description: This coordination polymer consists of copper(II) ions bridged by 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoate ligands and chloride ions. It showcases the ability of pyrazole-containing molecules to form polymeric structures with metal ions. []Relevance: This compound highlights the potential for N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide or its derivatives to act as ligands in coordination polymers, potentially leading to materials with interesting properties and applications. []

25. N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist with potential for treating type 2 diabetes. It effectively lowers blood glucose levels in preclinical models. [] Relevance: While structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, MK-0893 showcases the significance of pyrazole-containing compounds in medicinal chemistry, particularly in targeting G protein-coupled receptors for therapeutic intervention. []

26. 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1-yl) methyl]-1, 3, 4-thiadiazol-2-yl}azetidin-2-oneCompound Description: This series of compounds combines pyrazole, thiadiazole, and azetidinone moieties, highlighting the potential for creating diverse heterocyclic structures with potential biological activities. []Relevance: While structurally different from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this series underscores the possibility of incorporating different heterocycles and substituents into the target compound's structure to modulate its properties and explore its potential applications in various fields. []

27. 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioateCompound Description: This compound, featuring a pyrrolidine-1-carbodithioate substituent on the pyrazolone core, demonstrates the feasibility of introducing sulfur-containing groups into 4-aminoantipyrine derivatives. []Relevance: Although structurally distinct from the main compound, it provides insights into potential modifications for N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide by introducing sulfur-containing groups, potentially altering its electronic properties and biological activity. []

28. 4-((E)-{2-[N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboximidoyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-oneCompound Description: This symmetrical diimine, derived from ortho-dibenzaldehyde and 4-aminoantipyrine, features two pyrazolone units linked by a conjugated system. [] Relevance: Although structurally different from the target compound, it illustrates the possibility of creating dimeric or oligomeric structures based on the pyrazolone core, potentially leading to compounds with altered physicochemical and biological properties. []

29. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) Compound Description: This co-crystal consists of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol held together by O–H⋯O=C hydrogen bonds. []Relevance: This co-crystal highlights the hydrogen bonding capabilities of the pyrazolone core and the potential for N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide to interact with other molecules through hydrogen bonding, influencing its physicochemical properties. []

30. (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanonesCompound Description: This series of compounds, featuring a pyrazole ring linked to an aryl ketone, exhibits central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some derivatives also show potential antipsychotic effects. []Relevance: Although structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, this series underscores the potential of pyrazole-containing compounds in medicinal chemistry, particularly for targeting the central nervous system and treating neurological disorders. []

31. 4-[(9-Ethyl-9H-carbazol-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneCompound Description: This Schiff base incorporates a carbazole moiety into the structure, showcasing the potential for combining pyrazole rings with other heterocycles. []Relevance: While structurally different from the target compound, it inspires the exploration of incorporating larger, conjugated systems into the structure of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide to potentially influence its electronic properties and biological activity. []

33. N-{(1s)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1h-pyrazol-5-yl)-2-thiophenecarboxamide hydrochlorideCompound Description: This crystalline compound is an AKT inhibitor, suggesting its potential as an anticancer agent. [, ] Relevance: Although structurally different from the target compound, it highlights the potential of pyrazole-containing compounds as kinase inhibitors, a significant class of therapeutic targets for various diseases, including cancer. [, ]

34. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide Compound Description: This compound contains a cyano group and multiple chloro and trifluoromethyl substituents on the pyrazole ring, showcasing the possibility of introducing electron-withdrawing groups to modulate the electronic properties of pyrazole derivatives. []Relevance: Although structurally different from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, it suggests that modifying the electronic properties of the target compound by adding electron-withdrawing groups could influence its biological activity and interactions with biological targets. []

35. Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylateCompound Description: This compound, containing a pyrazolone ring linked to a pyrrole ring via an imine bond, exemplifies the possibility of creating conjugated systems with pyrazole derivatives. []Relevance: Although structurally different from the target compound, it provides insights into the potential for introducing conjugated systems into N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, potentially influencing its electronic properties and biological activity. []

36. 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridineCompound Description: This compound serves as a versatile building block for synthesizing various polyheterocyclic ring systems, including pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine, and more complex heterocycles. []Relevance: This compound highlights the potential for utilizing pyrazole rings as scaffolds for constructing diverse heterocyclic systems with potentially valuable biological activities. Although structurally different from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, it inspires exploration of expanding the target compound's structure by incorporating additional heterocyclic rings. []

37. 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles Compound Description: These compounds, containing both pyrazole and benzimidazole moieties, exhibit antioxidant and antimicrobial activities. []Relevance: Although structurally different from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, these compounds highlight the potential of combining pyrazole rings with other heterocycles to develop molecules with diverse biological activities, including antioxidant and antimicrobial properties. []

38. (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanonesCompound Description: These compounds, incorporating oxadiazole, benzimidazole, and phenyl groups, also demonstrate antioxidant and antimicrobial properties. []Relevance: Although structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, they provide further evidence for the versatility of heterocyclic combinations in designing molecules with potentially beneficial biological activities. []

39. (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Compound Description: This compound, containing oxadiazole, triazolopyridine, and nitrile groups, also displays antioxidant and antimicrobial activities, further expanding the scope of heterocyclic combinations for developing biologically active molecules. []Relevance: Although structurally distinct from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, these compounds offer additional inspiration for designing and synthesizing novel molecules with diverse biological activities by combining different heterocyclic moieties. []

40. Pyridine-2(1H)-thionesCompound Description: These compounds, synthesized from N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxobutanamide and arylidinecyanothioacetamides, represent a class of heterocyclic compounds with potential biological activities. []Relevance: Although structurally different from N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide, they showcase the feasibility of incorporating a pyrazolone moiety into diverse heterocyclic scaffolds, potentially leading to compounds with interesting biological properties. []

41. NicotinamidesCompound Description: These derivatives, obtained from reactions of pyridine-2(1H)-thiones with α-haloketones, represent a class of compounds with known biological activities, including their role as precursors to vitamin B3 (niacin). [] Relevance: Although structurally distinct from N-(1-ethyl

Properties

Product Name

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-({1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}amino)acetamide

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[1-(2-pyrazol-1-ylphenyl)ethylamino]acetamide

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C20H26N6O/c1-5-25-16(4)20(15(3)24-25)23-19(27)13-21-14(2)17-9-6-7-10-18(17)26-12-8-11-22-26/h6-12,14,21H,5,13H2,1-4H3,(H,23,27)

InChI Key

VMKBXGRVLCDCFZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)NC(=O)CNC(C)C2=CC=CC=C2N3C=CC=N3)C

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CNC(C)C2=CC=CC=C2N3C=CC=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.